N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-ethoxyacetamide
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Overview
Description
This compound is a complex organic molecule. It contains functional groups such as an amide and an ether, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles . These methods indicate a sophisticated approach to obtaining such molecules .Molecular Structure Analysis
The structure of similar synthesized compounds was modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G (d) basis set . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Chemical Reactions Analysis
Chemical reactions involving similar compounds demonstrate their reactivity and potential for forming new bonds. For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields, showcasing the chemical versatility of these compounds.Physical and Chemical Properties Analysis
The physical properties of similar compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments . These compounds have been found to possess specific solubility behaviors and crystal structures, indicating the influence of their molecular structure on their physical properties .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as methyl red, have been found to interact with fmn-dependent nadh-azoreductase 1 . This enzyme plays a crucial role in the reduction of azo dyes, which are used extensively in the textile industry .
Biochemical Pathways
Given the potential target of this compound, it may be involved in the metabolic pathways related to the reduction of azo dyes .
Result of Action
Based on the potential target of this compound, it may influence the activity of the target enzyme, leading to changes in the metabolic processes related to the reduction of azo dyes .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-19-10-14(18)15-9-13(17)11-5-7-12(8-6-11)16(2)3/h5-8,13,17H,4,9-10H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPDUMABIAPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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